molecular formula C13H6F2O B11950930 1,4-Difluoro-9h-fluoren-9-one CAS No. 17532-94-4

1,4-Difluoro-9h-fluoren-9-one

Cat. No.: B11950930
CAS No.: 17532-94-4
M. Wt: 216.18 g/mol
InChI Key: OVPZENZRSOPWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorene-Based Compounds in Contemporary Chemical Research

Fluorene (B118485) and its derivatives are a cornerstone of contemporary chemical research due to their unique structural and electronic properties. sioc-journal.cn These compounds possess a biphenyl (B1667301) structure constrained to a rigid, planar geometry, which creates a large π-conjugated system. sioc-journal.cn This extended conjugation is the foundation for their notable electrical and optoelectronic properties, making them integral components in the development of organic light-emitting diodes (OLEDs), solar cells, and other photoelectrical materials. sioc-journal.cnresearchgate.net

The versatility of the fluorene scaffold is another key to its prominence. The carbon atoms at the C2, C7, and C9 positions are readily functionalized, allowing for the introduction of a wide array of chemical groups. researchgate.net This tunability enables the synthesis of monomers, dendrimers, and polymers with tailored electronic and physical characteristics. researchgate.net Furthermore, fluorene-based compounds often exhibit high solubility and good film-forming properties, which are crucial for their application in electronic devices. researchgate.net Their inherent thermal and chemical stability also contributes to the longevity and performance of these devices. researchgate.net

Fluorene-derived aromatic ketones, in particular, are valuable building blocks for pharmaceuticals and fine chemicals of industrial importance. researchgate.net Their unique chemical properties make them suitable for the development of complex pharmaceutical compounds. dataintelo.com

Rationale for Strategic Fluorination in Fluorenone Systems

The introduction of fluorine into organic molecules, a process known as fluorination, is a powerful strategy for modifying a material's physical, chemical, and electronic properties. nih.gov Fluorine's high electronegativity, the strongest of any element, can dramatically alter the electronic landscape of a molecule. beilstein-journals.org This can lead to improved performance in various applications. nih.gov

In the context of fluorenone systems, strategic fluorination offers several advantages. The strong C-F bond, one of the most stable in organic chemistry, enhances the metabolic stability and bioavailability of pharmaceutical compounds. beilstein-journals.orgnetascientific.com This makes fluorinated fluorenones attractive scaffolds in drug design and development. netascientific.com

Furthermore, the electron-withdrawing nature of fluorine atoms can significantly influence the charge transport properties of fluorenone-based materials, which is critical for their use in organic electronics like OLEDs and organic photovoltaics (OPVs). The position of the fluorine atoms on the fluorenone ring is crucial and can be tailored to fine-tune the electronic properties for specific applications. For instance, the placement of fluorine atoms can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the charge injection and transport characteristics of the material.

Current Research Landscape and Emerging Opportunities for 1,4-Difluoro-9H-fluoren-9-one

The current research landscape for this compound is characterized by its application as a key intermediate in the synthesis of more complex molecules with specific functionalities. While information directly detailing extensive studies on this compound itself is limited, its structural analogue, 1,8-difluorofluorenone, has been synthesized as a precursor for polyhalogenated dibenzochrysenes and geodesic hydrocarbons. rsc.orgrsc.org This suggests a potential role for this compound in the synthesis of novel polycyclic aromatic hydrocarbons with unique electronic and optical properties.

The development of new synthetic methods, such as photochemical C-H fluorination, presents opportunities for more efficient and selective synthesis of fluorinated fluorenones, including this compound. nih.govbeilstein-journals.org These methods often proceed under mild conditions and can offer complementary selectivity to traditional approaches. beilstein-journals.org

Emerging opportunities for this compound lie in its potential use as a building block for:

Advanced Materials: Its unique electronic properties could be harnessed in the development of new organic semiconductors, liquid crystals, and polymers with tailored characteristics. netascientific.comifj.edu.pl

Pharmaceuticals: The fluorinated fluorenone core could serve as a scaffold for the design of novel therapeutic agents. netascientific.com

Photophysical and Photochemical Studies: The interaction of the fluorine atoms with the fluorenone core can lead to interesting photophysical phenomena, opening avenues for research in polaritonic photochemistry and photophysics. acs.org

As research into fluorinated organic materials continues to expand, it is likely that this compound will play an increasingly important role in the development of next-generation technologies.

Interactive Data Tables

Table 1: Properties of Fluorenone and its Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
9H-Fluoren-9-oneC₁₃H₈O180.20284341.5
This compoundC₁₃H₆F₂O216.189Not availableNot available
2-Fluoro-9H-fluoren-9-oneC₁₃H₇FO198.19Not availableNot available
2,7-Difluoro-9H-fluoren-9-oneC₁₃H₆F₂ONot availableNot availableNot available
2,7-Dibromo-9,9-difluoro-9H-fluoreneC₁₃H₆Br₂F₂359.992Not available361.5

Data sourced from various chemical databases and publications. innospk.comnih.govnist.govnist.govwikipedia.orgchemister.ru

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17532-94-4

Molecular Formula

C13H6F2O

Molecular Weight

216.18 g/mol

IUPAC Name

1,4-difluorofluoren-9-one

InChI

InChI=1S/C13H6F2O/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13(12)16/h1-6H

InChI Key

OVPZENZRSOPWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3C2=O)F)F

Origin of Product

United States

Spectroscopic and Structural Characterization Techniques for 1,4 Difluoro 9h Fluoren 9 One

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be observed.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups within 1,4-Difluoro-9H-fluoren-9-one. The FTIR spectrum of a related compound, 2,7-difluoro-9H-fluoren-9-one, shows a characteristic stretching signal for the C-F bond at 1056 cm⁻¹. sci-hub.se For fluorene-based compounds in general, the C-N bond between carbazole (B46965) and fluorene (B118485) moieties exhibits a vibration at 1226 cm⁻¹. sci-hub.se In the parent compound, 9H-fluoren-9-one, the carbonyl (C=O) group is a prominent feature in the IR spectrum. nist.govnist.gov The analysis of this compound would be expected to show a strong absorption band for the carbonyl group, typically in the range of 1700-1730 cm⁻¹, and distinct bands corresponding to the carbon-fluorine (C-F) stretching vibrations.

Functional Group Expected Vibrational Frequency (cm⁻¹) (Approximate)
C=O (Ketone)1700 - 1730
C-F (Aromatic)1100 - 1400
C-H (Aromatic)3000 - 3100
C=C (Aromatic)1450 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound is expected to reveal signals corresponding to the six aromatic protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group. The protons on the difluorinated aromatic ring will likely appear at different chemical shifts compared to those on the other aromatic ring. Coupling between adjacent protons and long-range coupling to fluorine atoms will result in complex splitting patterns, providing valuable information about their relative positions. For comparison, in a related urea (B33335) derivative of 9H-fluorene, the aromatic protons appear at chemical shifts of δ 6.52 and δ 5.79. uni-ruse.bg

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the 13 carbon atoms in its unique chemical environment. The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region (around 190-200 ppm). The carbons directly bonded to fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a key diagnostic feature. The chemical shifts of the other aromatic carbons will also be affected by the fluorine substituents. In a related urea derivative of 9H-fluorene, the carbon signals appear at δ 124.90 and δ 127. uni-ruse.bg

Advanced NMR Techniques for Fluorinated Organic Compounds

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an essential technique for the characterization of this compound. rsc.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. biophysics.org The ¹⁹F NMR spectrum will provide direct information about the chemical environment of the two fluorine atoms. The large range of chemical shifts in ¹⁹F NMR makes it very sensitive to subtle changes in molecular structure. biophysics.org

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in piecing together the molecular framework.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To determine the spatial proximity between proton and fluorine nuclei. numberanalytics.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation patterns. For this compound (C₁₃H₆F₂O), the high-resolution mass spectrum (HRMS) will show a molecular ion peak (M⁺) corresponding to its exact mass (216.0438 g/mol ). bldpharm.comchemscene.com

The fragmentation of aromatic compounds in the mass spectrometer is often characterized by the stability of the aromatic rings. libretexts.org The fragmentation of this compound is expected to proceed through characteristic losses of small neutral molecules. Common fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org In this case, the loss of a CO molecule (28 Da) from the molecular ion is a likely fragmentation pathway, leading to a significant fragment ion. The presence of fluorine atoms will also influence the fragmentation, and fragments containing fluorine can be identified by their characteristic isotopic patterns if other halogens were present, though fluorine itself is monoisotopic.

Ion m/z (Mass-to-Charge Ratio) Identity
[C₁₃H₆F₂O]⁺216.04Molecular Ion (M⁺)
[C₁₂H₆F₂]⁺188.04[M-CO]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the molecular weight of this compound. This method provides an exact mass measurement, which is crucial for confirming the elemental composition of the synthesized compound. rsc.org The molecular formula of this compound is C13H6F2O, corresponding to a specific molecular weight. bldpharm.com HRMS analysis, often using techniques like electrospray ionization (ESI+), can verify this composition with high accuracy. rsc.org

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC13H6F2O bldpharm.com
Molecular Weight216.18 bldpharm.com
Ionization ModeESI+ rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For fluorene derivatives, GC-MS is instrumental in identifying and quantifying individual components in a mixture, assessing purity, and identifying byproducts from synthesis. nih.govcsic.es While specific GC-MS data for this compound is not detailed in the provided results, the technique is generally applicable for the analysis of fluorenone and its derivatives. nih.govnist.gov In a typical application, the sample is vaporized and separated on a GC column before being ionized and detected by the mass spectrometer, which provides a mass spectrum corresponding to the eluted compound. vulcanchem.com

Electronic Spectroscopy for Photophysical Properties Assessment

The photophysical properties of this compound, which are critical for its applications in optoelectronic devices, are investigated using various electronic spectroscopy techniques.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption spectrum reveals the wavelengths of light the molecule absorbs, providing insights into its electronic structure. pku.edu.cn The presence of fluorine atoms can influence the absorption maxima. For fluorenone derivatives, absorption spectra are typically recorded in solution using a spectrophotometer. pku.edu.cn

Fluorescence Emission Spectroscopy

Fluorescence emission spectroscopy is used to characterize the light-emitting properties of this compound. After absorbing light, the molecule can relax to the ground state by emitting a photon, and the spectrum of this emitted light is measured. The fluorine substituents can significantly affect the emission wavelengths and quantum yields. deltaopticalthinfilm.com The photoluminescence spectra of fluorene-based compounds are often studied in both solution and thin-film states to understand aggregation effects. bohrium.com

Table 2: Photophysical Data for Fluorenone Derivatives

TechniqueSolvent/StateObservationReference
UV-Vis AbsorptionDichloromethaneReveals electronic transitions pku.edu.cn
Fluorescence EmissionSolution and Thin FilmCharacterizes light-emitting properties and aggregation effects bohrium.com

Electroluminescence Studies in Device Architectures

Electroluminescence (EL) studies are crucial for evaluating the performance of this compound in organic light-emitting diodes (OLEDs). In an OLED, the compound is incorporated as an emissive layer, and its ability to emit light under an applied voltage is measured. The EL spectrum provides information about the color of the emitted light and the efficiency of the device. The unique fluorinated structure of such compounds can lead to enhanced electroluminescence. smolecule.comacs.org The performance of these materials is often assessed in multilayer device structures. mdpi.comresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Packing Modes

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms in the crystalline state of this compound. Single-crystal XRD analysis can provide precise information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the material's solid-state properties. Powder XRD is also used to analyze the phase and crystallinity of bulk samples. whiterose.ac.uklibretexts.org The molecular packing in the crystal lattice, as revealed by XRD, plays a significant role in the material's charge transport and photophysical properties. acs.org

Advanced Computational and Theoretical Studies of 1,4 Difluoro 9h Fluoren 9 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-Difluoro-9H-fluoren-9-one, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules like this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are used to optimize the molecular geometry and predict various electronic properties. researchgate.netresearchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles of the ground state molecule, providing a detailed three-dimensional picture.

For fluorene-based compounds, DFT is employed to understand how substituents, such as fluorine atoms, alter the electronic distribution and geometry of the fluorene (B118485) core. acs.orgnih.gov The fluorine atoms in the 1 and 4 positions are expected to have a significant impact due to their high electronegativity, influencing the electron density across the aromatic system and at the carbonyl group.

PropertyDescription
Optimized Geometry Provides the most stable arrangement of atoms in the molecule, including bond lengths and angles.
Electron Density Maps the distribution of electrons, highlighting areas of high and low electron density.
Mulliken Charges Assigns partial charges to individual atoms, indicating the extent of electron withdrawal or donation. irjweb.com
Vibrational Frequencies Predicts the frequencies of molecular vibrations, which correspond to peaks in an infrared (IR) spectrum. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. researchgate.net This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths. nih.gov These calculations are crucial for interpreting UV-Vis absorption spectra and understanding the nature of electronic excitations. researchgate.net

TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states, which is essential for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs). The nature of these excited states, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule, can be elucidated. researchgate.net For instance, in similar fluorene systems, TD-DFT has been used to model the π–π* transitions. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity and electronic properties. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. chalcogen.ro A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. researchgate.netirjweb.com

For this compound, the fluorine substituents are expected to lower the energies of both the HOMO and LUMO levels due to their electron-withdrawing nature. This can affect the molecule's ability to donate or accept electrons. The HOMO-LUMO gap can be correlated with the wavelength of the lowest energy absorption in the UV-Vis spectrum. Computational methods like DFT are widely used to calculate these orbital energies and the resulting gap. irjweb.comnankai.edu.cn

OrbitalDescriptionImplication for Reactivity
HOMO The highest energy molecular orbital containing electrons.Represents the ability to donate an electron. irjweb.com
LUMO The lowest energy molecular orbital that is empty.Represents the ability to accept an electron. irjweb.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and the energy of the first electronic transition. irjweb.comchalcogen.ro

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations typically focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. By simulating the movement of atoms based on a force field, MD can reveal the preferred conformations and the flexibility of the molecular structure.

For a relatively rigid molecule like this compound, MD simulations can still provide insights into the vibrational motions and any subtle conformational changes. In related fluorinated organic molecules, MD simulations have been used to study how fluorination affects molecular packing and stability in condensed phases. smolecule.com This information is particularly relevant for understanding the properties of the material in a solid-state device.

Prediction of Spectroscopic Signatures and Experimental Validation

A crucial aspect of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results for validation. nist.govacs.org

For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). acs.org The calculated frequencies, after appropriate scaling to account for systematic errors in the computational method, can be matched with the peaks in an experimental IR spectrum. nist.gov This allows for the assignment of specific vibrational modes to the observed spectral features. For example, the characteristic C=O stretching frequency in fluorenones can be accurately predicted.

Similarly, TD-DFT calculations can predict the UV-Vis absorption spectrum by calculating the energies and intensities of electronic transitions. nih.gov The predicted maximum absorption wavelength (λmax) can be compared with experimental measurements to validate the computational model.

Mechanistic Insights into Reaction Pathways through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. uni-muenchen.de By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction thermodynamics.

Investigation of Electronic Delocalization and Conjugation Length Effects

Theoretical studies, often employing density functional theory (DFT), are crucial in understanding the electronic structure of fluorene-based compounds. The extent of π-conjugation is a key determinant of their electronic and optical properties. In the fluorene framework, the 9-ylidene bond plays a significant role in mediating electronic communication throughout the molecule. researchgate.net

Increasing the conjugation length in such systems generally leads to a decrease in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap (HLG). cdnsciencepub.com This typically results in a bathochromic (red) shift in the absorption and emission spectra. Computational models can predict these effects with a high degree of accuracy. For instance, extending the π-system at the C3 and C5 positions of a core structure is a known strategy to red-shift the absorption and emission maxima. acs.org The planarity of the fluorene core is advantageous for maximizing π-orbital overlap, which enhances electronic delocalization and stability. smolecule.com

The introduction of substituents, such as the fluorine atoms in this compound, can subtly alter the electronic landscape. While substituent effects can be complex, they often lead to a decrease in the HLG and an increase in both HOMO and LUMO energy levels. cdnsciencepub.com Heteroatom inclusion, like the oxygen in the carbonyl group, also significantly influences the HLG by affecting electron transitions. researchgate.net

Theoretical calculations can elucidate the distribution of molecular orbitals. In many fluorene derivatives, the HOMO and LUMO are primarily localized on the fluorene core and any attached functional groups, which is a desirable characteristic for charge transport applications. smolecule.com

Table 1: Calculated Electronic Properties of Fluorene Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
trans-bis(9H-fluoren-2-yl)diazene--2.93
cis-bis(9H-fluoren-2-yl)diazene--3.45

Data derived from theoretical studies on related fluorene compounds to illustrate general trends. nih.gov

Theoretical Studies on Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, potentially leading to 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). researchgate.netfrontiersin.org This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST), which enables efficient reverse intersystem crossing (rISC) from the T1 to the S1 state. beilstein-journals.orgbeilstein-journals.org

Computational modeling is instrumental in predicting the TADF potential of a molecule. Theoretical studies focus on calculating the energies of the S1 and T1 states to determine the ΔE_ST. A small ΔE_ST, typically less than 0.2 eV, is a prerequisite for efficient TADF. researchgate.net The design of TADF molecules often involves creating a donor-acceptor (D-A) architecture to spatially separate the HOMO and LUMO, thereby reducing the ΔE_ST. beilstein-journals.orgbeilstein-journals.org In the case of this compound, the fluorenone unit can act as an acceptor.

The rate of rISC is a critical parameter in TADF, and theoretical models can provide insights into the factors that govern this process. Spin-orbit coupling between the S1 and T1 states, facilitated by vibronic coupling, is a key factor. frontiersin.org Theoretical studies can help to understand how molecular vibrations and structural features influence this coupling and, consequently, the efficiency of the TADF process.

For a material to exhibit efficient TADF, several kinetic parameters must be optimized. Time-resolved photoluminescence decay measurements, often complemented by theoretical calculations, can be used to determine the rate constants for prompt fluorescence, delayed fluorescence, and other decay pathways. beilstein-journals.org

Table 2: Photophysical Properties of a Representative TADF Emitter

PropertyValue
ΔE_ST (eV)0.02 - 0.20
External Quantum Efficiency (EQE)up to 16%

Data from a study on U-shaped D-A-D TADF emitters, illustrating typical values for efficient TADF materials. researchgate.net

Research Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, particularly phosphorescent OLEDs (PhOLEDs), the design of the host material is critical for achieving high efficiency and operational stability. mdpi.com The host material forms a matrix for the phosphorescent emitter (guest), preventing concentration quenching and facilitating efficient energy transfer to the guest. mdpi.com

The rigid and planar structure of the fluorene (B118485) unit promotes ordered molecular packing in thin films, which is beneficial for charge transport. researchgate.net By chemically linking electron-donating units (like carbazole (B46965) or triphenylamine) to the electron-accepting difluoro-fluorenone core, bipolar host materials can be synthesized. rsc.org These bipolar hosts can transport both electrons and holes effectively, ensuring that the recombination of charge carriers occurs within the emissive layer, maximizing the efficiency of light generation. rsc.org

Table 1: Performance of OLEDs Employing Fluorene-Based Host Materials

Host Material Type Emitter (Guest) Max. External Quantum Efficiency (EQE) Turn-on Voltage (V) Emission Color Reference
Silane-Fluorene Hybrid FIrpic 15% - Sky-Blue researchgate.net
Silane-Fluorene Hybrid FIrfpy 9.4% - Blue researchgate.net
Spiro-fluorene-carbazole PO-01 27.1% 2.1 V Yellow rsc.org
Carbazole-fluorene FCNIrpic 24.3% - Deep-Blue mdpi.com

This table presents data for various fluorene-based materials to illustrate the typical performance enhancements achieved, as specific device data for 1,4-Difluoro-9h-fluoren-9-one as a primary component is not extensively detailed in the provided search results.

Enhancing electroluminescence and device efficiency in OLEDs relies heavily on optimizing charge injection, transport, and recombination within the emissive layer. sigmaaldrich.com The incorporation of the this compound unit into host materials is a strategic approach to achieve these goals.

Tuning Energy Levels: The electron-deficient character of the difluoro-fluorenone core allows for precise tuning of the host's HOMO and LUMO energy levels. This ensures better energy level alignment with adjacent charge-transport layers and the electrodes, reducing the barriers for charge injection. nih.gov

Achieving Charge Balance: A well-balanced injection and transport of holes and electrons is crucial for high quantum efficiency. sigmaaldrich.com By creating bipolar host materials that incorporate the electron-accepting fluorenone moiety, a more balanced charge flux can be achieved in the emission zone, leading to higher recombination rates and improved external quantum efficiency (EQE). rsc.orgnih.gov

High Triplet Energy: For blue PhOLEDs, the host material must possess a high triplet energy (ET) to efficiently confine the triplet excitons on the guest emitter. The fluorene backbone is known to provide a high ET, making its derivatives, including those from this compound, suitable candidates for blue phosphorescent devices. researchgate.net

Recent advancements have seen the development of single-layer OLEDs using Thermally Activated Delayed Fluorescence (TADF) emitters, which can achieve very high EQEs (approaching 19-20%) by simplifying the device architecture and ensuring ohmic charge injection. nih.gov The design principles involving balanced charge transport are central to the success of these simplified devices. nih.gov

Development of Host Materials and Emitter Architectures

Organic Photovoltaics (Solar Cells)

In organic photovoltaics (OPVs), the active layer is typically a bulk heterojunction (BHJ) blend of an electron-donor and an electron-acceptor material. nih.gov The efficiency of these devices is highly dependent on the properties of the materials used in this layer.

Fluorene-based conjugated polymers are widely investigated as electron-donor materials in the active layer of OPVs. researchgate.net The this compound unit can serve as a potent electron-accepting building block in donor-acceptor (D-A) copolymers to optimize their performance for solar cell applications.

A polymer incorporating a 9-alkylidene-9H-fluorene unit (a structurally related sp²-hybridized fluorene) with a benzothiadiazole acceptor achieved a PCE of 6.2% with a high fill factor (FF) of 0.70. researchgate.net This demonstrates that modifying the fluorene core can lead to planar polymer backbones that facilitate close packing and enhance absorption profiles, which are beneficial for device performance. researchgate.net Similarly, non-fullerene acceptors based on a 9,9'-spirobi[9H-fluorene] core have been developed, achieving PCEs over 5% by providing strong light absorption and suitable energy levels. researchgate.net These examples highlight the versatility of the fluorene scaffold in creating high-performance materials for OPVs. The this compound unit, with its strong electron-accepting properties, is a promising candidate for incorporation into such D-A copolymers to further enhance PCE.

Table 2: Performance of Organic Solar Cells with Fluorene-Based Active Layer Components

Donor/Acceptor Material Type Partner Material Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Short-Circuit Current (Jsc) (mA/cm²) Fill Factor (FF) Reference
9-alkylidene-9H-fluorene copolymer (Donor) PC71BM 6.2% - - 0.70 researchgate.net
9,9'-Spirobi[9H-fluorene]-PDI (Acceptor) PTB7-Th 5.34% - - - researchgate.net
Ternary blend with fluorene derivative (FTR) PTB7-Th:PC71BM >11% - - - researchgate.net

This table shows representative data for devices using various fluorene derivatives to illustrate their potential in OPVs.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and low-cost electronics. nih.gov The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor material used in its active channel. mdpi.com

The design of high-performance organic semiconductors for OFETs involves tailoring molecular structures to promote efficient charge transport. nih.gov this compound represents a valuable building block for n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) semiconductors.

A critical strategy for improving electron transport in organic semiconductors is to introduce strong electron-withdrawing groups into the π-conjugated system. nih.gov This approach enhances the electron-deficient nature of the material, which lowers its LUMO energy level. A lower LUMO level reduces the energy barrier for electron injection from common high-work-function electrodes (like gold), facilitating more efficient device operation. nih.gov The two fluorine atoms and the carbonyl group on the this compound core make it a potent electron-deficient unit for this purpose.

Furthermore, achieving high charge carrier mobility requires a high degree of molecular order in the solid state. nih.gov The rigid, planar structure of the fluorene backbone promotes strong π-π stacking and intermolecular interactions, which create efficient pathways for charge transport between adjacent molecules. mdpi.com By incorporating this unit into larger conjugated systems, it is possible to design materials that self-assemble into well-ordered thin films, a prerequisite for high mobility. Research on related fused-ring systems has shown that extending π-conjugation and enhancing molecular planarity are effective strategies for improving charge transport within molecules and, consequently, device performance. nih.govresearchgate.net

Table 3: Charge Carrier Mobility in OFETs with Fluorene-Based Semiconductors

Semiconductor Type Charge Carrier Mobility (μ) (cm²/Vs) Channel Type Reference
Diketopyrrolopyrrole-based polymer μe = 0.1, μh = 0.09 Ambipolar mdpi.com
Fused/oligothiophene small molecule μh up to 0.48 p-channel researchgate.net
PCDTPT polymer (brush coated) ~90x increase vs. spin-coated p-channel nih.gov

This table includes data for various high-mobility organic semiconductors, including those with structural similarities to fluorene, to contextualize the potential of materials derived from this compound.

Fluorescent Dyes and Probes for Advanced Applications

The exploration of fluorene derivatives as fluorescent probes is a vibrant area of research. These molecules are often engineered to be sensitive to their local environment, enabling the visualization of cellular structures and processes. However, dedicated studies on the development of This compound as an environment-sensitive fluorogen are not readily found.

Development of Environment-Sensitive Fluorogens

Environment-sensitive dyes, or fluorogens, exhibit changes in their fluorescence properties in response to variations in their surroundings, such as polarity. elsevierpure.com This characteristic is highly valuable for creating probes that can report on the specific conditions within a biological system. nih.gov While the general class of fluorene-based dyes has been explored for these applications, there is no specific data available on the synthesis and characterization of This compound for this purpose.

Engineering of Red-Shifted Molecular Emitters and Chromophores

Shifting the emission of fluorescent molecules to longer wavelengths (red-shifting) is crucial for in vivo imaging, as it minimizes tissue autofluorescence and increases penetration depth. acs.org This is often achieved by extending the π-conjugation of the chromophore. acs.org While there are studies on creating red-shifted emitters from fluorene and its derivatives, including through the formation of cocrystals, there is no specific mention of This compound in this context. researchgate.net The effect of fluorine substitution on the emission properties of other aromatic systems has been noted to sometimes cause a significant red shift, but this has not been documented for this specific fluorenone. nih.gov

Investigation of Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.govresearchgate.net This property is highly desirable for various applications, including biosensors and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The AIE effect has been observed in various fluorene derivatives. nih.gov Conversely, aggregation-caused quenching (ACQ) is a more common phenomenon where fluorescence is diminished in the aggregated state. There are no specific studies investigating either AIE or ACQ phenomena in This compound . Research on related fluorenone derivatives has sometimes revealed that observed AIE effects were due to impurities rather than the fluorenone molecule itself. pku.edu.cn

Functional Materials for Optoelectronics and Photonics

The unique electronic and optical properties of fluorene-based materials make them promising candidates for applications in optoelectronics and photonics.

Exploration in Nonlinear Optical Materials

Nonlinear optical (NLO) materials have applications in technologies such as optical data storage and photodynamic therapy. nih.gov Fluorenone-based materials, particularly those with donor-acceptor structures, have been investigated for their second- and third-order NLO properties. ru.nlnih.gov The substitution pattern on the fluorenone core can significantly impact the NLO response. scispace.com However, there is a lack of specific research on the nonlinear optical properties of This compound . While the broader class of fluorenone derivatives has shown potential, dedicated experimental or theoretical studies on this particular isomer are absent from the current body of scientific literature.

Building Blocks for Polymer Synthesis and Resin Modification

This compound is a fluorinated derivative of fluorenone, a class of compounds recognized for their utility in constructing functional polymers. researchgate.net The presence of the fluorine atoms and the ketone group makes this molecule a versatile monomer for various polymerization reactions.

Detailed Research Findings

While specific research detailing the polymerization of This compound is emerging, the broader family of fluorenone and fluorinated fluorene derivatives has been extensively studied as monomers for high-performance polymers. acs.orgresearchgate.net The introduction of fluorine atoms into the polymer backbone can enhance several key properties, including thermal stability, solubility in organic solvents, and electron affinity. europa.eu These characteristics are highly desirable for materials used in organic electronic devices.

The general approach to incorporating fluorenone-based monomers into polymers often involves well-established coupling reactions such as Suzuki or Sonogashira cross-coupling. acs.org These methods allow for the creation of conjugated polymers where the fluorenone unit is a key part of the repeating structure, influencing the polymer's electronic and optical properties. acs.org

The modification of existing resins with compounds like This compound can also be a viable strategy to impart specific properties. The incorporation of such fluorinated aromatic ketones can improve the thermal resistance and mechanical properties of epoxy resins, for example. researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₆F₂O
Molecular Weight 216.19 g/mol
CAS Number 17532-94-4

This data is compiled from public chemical databases. nih.govsigmaaldrich.combldpharm.com

Applications in Molecular Motors and Organic Spintronics

The unique structural and electronic features of fluorene derivatives also position them as interesting candidates for more advanced and futuristic applications like molecular motors and organic spintronics.

Molecular Motors

Molecular motors are molecules capable of continuous, directional rotary motion powered by an external energy source, such as light or chemical reactions. acs.org The design of these nanoscale machines often relies on molecules that can undergo significant conformational changes upon stimulation. Fluorenone-based structures have been identified as potential components in the synthesis of such molecular motors. acs.org The rigid, planar structure of the fluorene core, combined with the potential for chemical modification, makes it a suitable scaffold for building these complex molecular architectures. While direct application of This compound in a functional molecular motor has not been explicitly reported, its structural similarity to known motor components suggests its potential as a building block in this field.

Organic Spintronics

Organic spintronics is a burgeoning field that aims to utilize the spin of electrons, in addition to their charge, for information processing and storage. rsc.org Chiral π-conjugated polymers, including those based on fluorene, are being investigated for their potential to act as spin filters. europa.eu The interaction between the chirality of the material and the electron spin can lead to spin-selective transport, a phenomenon known as chirality-induced spin selectivity (CISS).

Recent research has focused on designing chiral fluorene-based oligomers and polymers that can self-assemble into ordered structures on surfaces, which is crucial for achieving efficient spin-selective electron transport. europa.eu The presence of fluorine atoms in the fluorene unit, as in This compound , can influence the electronic structure and intermolecular interactions, which in turn could impact the spin transport properties of polymers derived from it. Furthermore, open-shell non-alternant polycyclic hydrocarbons, which can be synthesized from fluorene-based precursors, are of interest for their potential applications in organic spintronics due to their magnetic properties. nih.gov

Investigation of Biological Activity and Medicinal Chemistry Potential

Structure-Activity Relationship (SAR) Studies for Fluorenone Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For fluorenone derivatives, these studies have revealed key structural features that influence their biological activity.

Fluorenone derivatives have been investigated for a range of biological activities, including as anticancer, antiviral, and antimicrobial agents. researchgate.netmdpi.com The introduction of different substituents on the fluorenone core can significantly modulate these activities. For instance, studies on triazafluorenone derivatives as mGluR1 antagonists have shown that the N3-phenyl substituent is a critical moiety for potency and selectivity. acs.orgacs.orgnih.gov Small alkyl groups at the para-position of this phenyl ring were found to optimize the antagonist activity. acs.orgacs.org

In another study, the insertion of a phosphonate (B1237965) group into fluorenone-1,4-dihydropyridine derivatives was detrimental to inotropic and calcium antagonistic activity but improved the potency and selectivity for chronotropism. nih.gov The presence of secondary amino groups in the side chains of some fluorenone derivatives has been shown to increase antiproliferative activity compared to tertiary amino groups. nih.gov

The following table summarizes the structure-activity relationships of some fluorenone derivatives:

Potential as Building Blocks in Drug Discovery and Development

The fluorenone scaffold is a valuable building block in drug discovery due to its rigid, planar structure and its ability to be readily functionalized. researchgate.net The introduction of fluorine atoms, as in 1,4-Difluoro-9h-fluoren-9-one, can further enhance its potential by improving metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govnih.gov

Fluorinated compounds are increasingly utilized in medicinal chemistry. nih.gov For instance, the fluorenylmethoxycarbonyl (Fmoc) group, which contains a fluorene (B118485) backbone, is a widely used protecting group in peptide synthesis. acs.orgnetascientific.com The difluoromethyl group, in particular, can enhance the solubility and modulate the activity of compounds.

Fluorenone derivatives have been shown to interact with a variety of biological targets. For example, triazafluorenone derivatives act as noncompetitive antagonists of the mGluR1 receptor, binding to an allosteric site within the seven-transmembrane domain. acs.orgacs.orgnih.gov This interaction is key to their potential as analgesics. nih.gov

Other fluorenone derivatives have been found to interact with DNA, with some exhibiting intercalating properties or covalent binding abilities. frontiersin.org Cell membrane interactions have also been proposed as a mechanism of action for some substituted chrysenes, a related class of polycyclic aromatic compounds. frontiersin.org

Enzyme inhibition is a common mechanism of action for many drugs. pioneerpublisher.com Fluorenone derivatives have been investigated as inhibitors of various enzymes. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in microorganisms. This inhibition is a potential mechanism for their antimicrobial and anticancer activities.

The types of enzyme inhibition can be broadly classified as reversible or irreversible. bgc.ac.inlibretexts.org Reversible inhibition can be competitive, noncompetitive, or uncompetitive, each affecting the enzyme's kinetics differently. libretexts.orgkhanacademy.org

Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. libretexts.org

Noncompetitive inhibitors bind to a different site on the enzyme, reducing its catalytic efficiency without preventing substrate binding. libretexts.org

Uncompetitive inhibitors bind only to the enzyme-substrate complex. libretexts.org

Irreversible inhibitors, on the other hand, form a strong, often covalent, bond with the enzyme, permanently inactivating it. libretexts.org

Exploration of Interactions with Biological Targets

Research on Specific Biological Modalities

Fluorenone derivatives have shown promise as anticancer agents. researchgate.net Their mechanisms of action are varied and can include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer cell proliferation, and interaction with DNA. frontiersin.org

For example, some fluorenone derivatives have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS). Others may inhibit enzymes like dihydrofolate reductase, which is essential for nucleotide synthesis. The introduction of a keto group at certain positions can, however, reduce the anticancer activity of some derivatives. frontiersin.org

The following table summarizes the anticancer activity of some fluorenone derivatives:

Fluorenone derivatives have also been investigated for their antiviral properties. researchgate.net Some have shown activity against a range of viruses, including encephalomyocarditis (EMC) virus and vaccinia virus. nih.gov The antiviral mechanism can involve the induction of interferon, a key component of the innate immune system. nih.gov However, not all antiviral fluorenone derivatives act through this mechanism, suggesting alternative pathways. nih.gov

For instance, some fluorene compounds have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5A protein, which is essential for viral replication. core.ac.uk The introduction of difluoro substituents on the fluorene skeleton has been shown to result in high inhibitory effects against certain HCV genotypes. core.ac.uk

The following table lists the compounds mentioned in this article:

Antimicrobial Research

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a structural component in numerous drugs and has drawn attention for its potential antimicrobial properties. researchgate.netnih.gov Research into fluorenone derivatives has revealed a broad spectrum of activity against various pathogens, including bacteria and fungi. researchgate.netnih.gov

New O-aryl-carbamoyl-oxymino-fluorene derivatives have been synthesized and evaluated for their microbicidal and antibiofilm capabilities. nih.govnih.gov Studies show these compounds have an inhibitory effect on microbial growth, with minimum inhibitory concentration (MIC) values ranging from 0.156 to 10 mg/mL. nih.gov Furthermore, they have demonstrated significant efficacy in preventing the formation of biofilms, with minimum biofilm inhibitory concentration (MBIC) values recorded between 0.009 and 1.25 mg/mL. nih.gov The antimicrobial action is influenced by the substituents on the aryl moiety; for instance, the presence of chlorine enhances activity against Staphylococcus aureus, while a methyl group boosts activity against the fungal pathogen Candida albicans. nih.govnih.gov

Other research has focused on C2-symmetric 9-fluorenone (B1672902) alkyl amine compounds. These have shown potential as broad-spectrum antimicrobials, inhibiting the growth of bacteria such as Bacillus anthracis and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Similarly, Schiff base derivatives of 9-fluorenone have demonstrated antimicrobial activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with some derivatives showing efficacy comparable to the standard antibiotic streptomycin (B1217042) at a concentration of 100 μg/mL. nih.gov The antimicrobial potential of fluorenyl-hydrazonothiazole derivatives has also been screened against multidrug-resistant microorganisms. mdpi.com

The mechanism of action for some fluorenone derivatives has been linked to the inhibition of essential bacterial enzymes. For example, derivatives of 2,7-Difluoro-9H-fluoren-9-one are suggested to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Another fluorenone derivative, tilorone, has been shown to inhibit the DnaG primase of Staphylococcus aureus. researchgate.netnih.gov

Fluorenone Derivative ClassTested MicroorganismsKey Research Findings
O-aryl-carbamoyl-oxymino-fluorene derivativesBacterial and fungal strains, including Staphylococcus aureus and Candida albicansDemonstrated antimicrobial and significant antibiofilm activity. MIC values ranged from 0.156–10 mg/mL. nih.gov
C2-symmetric 9-fluorenone alkyl aminesB. anthracis, S. aureus, MRSA, F. tularensis, B. thailandensisShowed broad-spectrum antimicrobial activity. researchgate.net
9-fluorenone Schiff basesE. coli, S. aureus, P. aeruginosa, P. mirabilis, K. pneumoniaeSome derivatives exhibited activity comparable to streptomycin. nih.gov
Tilorone (a fluorenone derivative)Staphylococcus aureusInhibited the bacterial DnaG primase enzyme. researchgate.netnih.gov
9-Fluorenone hydrazone derivativesStaphylococcus aureus, Escherichia coliDemonstrated inhibition of pathogen growth.

Anti-inflammatory Research

Derivatives of the fluorene structure have been investigated for their potential anti-inflammatory properties. smolecule.comnih.gov For example, preliminary studies on 1-(7-Bromo-9h-fluoren-2-yl)ethanone suggest it may modulate inflammatory pathways. smolecule.com The introduction of an oxime group into organic molecules can create new pharmacophoric features, and various oximes have been reported to possess anti-inflammatory activity, with some showing effects comparable to standard drugs like indomethacin (B1671933) and dexamethasone. nih.gov

Research into new substituted Schiff base derivatives has included evaluations of their in vivo anti-inflammatory activities through methods such as molecular docking studies. dntb.gov.ua In a study on fluorinated chalcone (B49325) derivatives, one compound, (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one, was evaluated using a cotton pellet-induced granuloma model in rats and was found to have anti-inflammatory activity comparable to dexamethasone. researchgate.net

While direct research on the anti-inflammatory properties of this compound is limited, the broader class of fluorene-related compounds shows potential in this area. For instance, neolignans like honokiol, which are biphenolic compounds, have well-documented anti-inflammatory activity, and their derivatives are being explored for imaging neuroinflammation. mdpi.com This suggests that the core structure, with various functional modifications, can be a promising starting point for developing new anti-inflammatory agents.

Compound/Derivative ClassResearch Model/MethodObserved Anti-inflammatory Potential
1-(7-Bromo-9h-fluoren-2-yl)ethanonePreliminary studiesIndicated potential to modulate inflammatory pathways. smolecule.com
Oxime derivativesIn vitro and in vivo modelsSome oximes show activity comparable to standard anti-inflammatory drugs. nih.gov
Substituted Schiff base derivativesIn vivo studies and molecular dockingEvaluated for anti-inflammatory activity. dntb.gov.ua
Fluorinated chalcone derivativeCotton pellet-induced granuloma in ratsActivity was found to be comparable to dexamethasone. researchgate.net

Fluorene-Based Compounds in Advanced Bioimaging Techniques (Excluding Clinical Human Trials)

Development of Fluorescent Probes for Cellular Labeling

The fluorene ring system is a valuable scaffold for creating advanced fluorescent probes for biological imaging. nih.gov These fluorophores are known for their high fluorescence quantum yields (often greater than 0.7) and excellent photostability, which are critical properties for bioimaging applications. nih.govnih.gov

Researchers have developed fluorene-based probes tailored for two-photon fluorescence microscopy, a powerful technique for imaging living cells and dynamic cellular processes. nih.govspiedigitallibrary.org These probes are designed to have high two-photon absorption cross-sections, making them highly efficient for this advanced imaging modality. nih.gov For instance, an amine-reactive fluorescent probe based on the fluorene system was prepared for the covalent attachment to biomolecules containing amine groups. nih.gov The utility of these probes has been demonstrated in staining H9c2 rat cardiomyoblast cells, where fluorescence was observed predominantly in the cytoplasmic region. nih.govspiedigitallibrary.org

Further studies have reported the synthesis of fluorenyl-based two-photon fluorescent probes with linkers like succinimidyl ester, allowing them to be conjugated with a wide array of biologically relevant molecules, including peptides and proteins. nih.gov Such bioconjugates have been successfully used for imaging in COS-7 and HeLa cells. nih.gov

Two-photon fluorescent probes derived from fluorene have also been engineered for specific organelle targeting. rsc.org By introducing different functional groups, researchers have created probes that can specifically and simultaneously image the endoplasmic reticulum and lysosomes. rsc.org A probe with a chlorine group was shown to target the endoplasmic reticulum, while one with a morpholine (B109124) group targeted lysosomes. These probes were successfully used to visualize changes in these organelles during cancer cell apoptosis, demonstrating high specificity and sensitivity. rsc.org

Fluorene-Based Probe TypeKey FeaturesApplication in Cellular Labeling
Two-photon absorbing fluorene fluorophoreHigh fluorescence quantum yield (>0.7) and photostability.Staining of H9c2 rat cardiomyoblasts for two-photon fluorescence microscopy. nih.govspiedigitallibrary.org
Amine-reactive fluorenyl probe (succinimidyl ester)Can be conjugated with peptides and proteins.Imaging of COS-7 and HeLa cells after conjugation with biomolecules. nih.gov
TPFL-ER (with chlorine group)Specifically targets the endoplasmic reticulum.Visualizing changes in the endoplasmic reticulum during cancer cell apoptosis. rsc.org
TPFL-Lyso (with morpholine group)Specifically targets lysosomes.Simultaneous imaging of lysosomes alongside the endoplasmic reticulum. rsc.org

Application in Latent Fingerprint Imaging

Fluorene derivatives have found a significant application in forensic science for the visualization of latent fingerprints (LFPs). researchgate.netojp.gov One of the well-established reagents is 1,8-diazafluoren-9-one (B1298732) (DFO), which reacts with amino acids present in fingerprint residues. ojp.govnih.gov DFO is particularly effective for developing prints on porous surfaces like paper, producing prints that are highly visible under specialized light sources. ojp.gov

Modern research focuses on developing novel fluorescent materials for LFP imaging to achieve higher sensitivity, better contrast, and minimal background interference. researchgate.netnih.gov Fluorene-based compounds are attractive for this purpose due to their strong fluorescence properties. For example, a fluorene-naphthalene Schiff base has been developed as a smart pigment that can be used in invisible ink and for revealing latent fingerprints with high-resolution ridge features under UV light. researchgate.net

Another innovative approach involves the use of a fluorescent molecular rotor, LFP-1, which exhibits a selective turn-on fluorescence response when it adheres to the lipid components in fingerprint residues. nih.gov This probe is capable of visualizing latent fingerprints on various non-porous surfaces like glass and plastic with high resolution, including fine, level 3 details. nih.gov

The development of aggregation-induced emission (AIE) luminogens based on structures like fluorene diphenylimidazole has also been explored for fingerprint detection. nih.gov These materials, often applied using a powder dusting method, can produce clear fingerprint patterns with high contrast on a variety of substrates, including those with fluorescent backgrounds. nih.govfrontiersin.org

Fluorene-Based CompoundApplication MethodKey Features in Fingerprint Imaging
1,8-diazafluoren-9-one (DFO)Chemical reagent for porous surfaces (e.g., paper).Reacts with amino acids; produces highly visible prints under special light. ojp.govnih.gov
Fluorene-naphthalene Schiff baseUsed as a fluorescent pigment.Visualizes level 1-3 ridge details with high contrast and minimal background hindrance. researchgate.net
LFP-1 (Fluorescent molecular rotor)Spray application for in situ imaging.Selective "turn-on" response to lipids; effective on non-porous surfaces and aged prints. nih.gov
Fluorene diphenylimidazole (AIE luminogen)Powder dusting.Provides aggregation-induced emission for clear imaging on various surfaces. nih.gov

Future Directions and Emerging Research Avenues for 1,4 Difluoro 9h Fluoren 9 One

Development of Novel and Efficient Fluorination Methodologies for Fluorenones

The synthesis of fluorinated fluorenones, including 1,4-Difluoro-9H-fluoren-9-one, is intrinsically linked to the advancement of fluorination techniques. Future research will undoubtedly focus on creating more efficient, selective, and environmentally benign methods.

One promising direction is the refinement of direct C–H fluorination . beilstein-journals.org Photosensitized approaches, utilizing catalysts like 9-fluorenone (B1672902) itself or xanthones under visible light, have shown potential for the mono- and difluorination of benzylic C–H bonds. beilstein-journals.orgcas.cn This metal-free method is cost-effective and scalable, offering a direct pathway to introduce fluorine at specific positions on the fluorenone scaffold without the need for pre-functionalized starting materials. beilstein-journals.org

Another area of intense research is the use of transition-metal catalysis. A novel method employing a Cu(0)/Selectfluor system has been developed for the synthesis of fluorinated fluorenones from nonaromatic 1,6-enynes. nih.govacs.orgacs.org This reaction proceeds through an annulation/C-C single bond cleavage/fluorination sequence, providing a unique route to these valuable compounds. nih.govacs.orgacs.org Further exploration of different metal catalysts and fluorinating agents could expand the scope and efficiency of this methodology.

The development of new fluorinating reagents is also critical. Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are powerful oxidants and fluorine sources that have enabled new C-H fluorination strategies. cas.cn Future work will likely involve the design of novel reagents with tailored reactivity and selectivity for complex molecules like fluorenone derivatives.

Fluorination MethodologyKey FeaturesPotential Advantages
Photosensitized C–H Fluorination Metal-free, visible-light mediated, uses photosensitizers (e.g., 9-fluorenone, xanthone). beilstein-journals.orgcas.cnCost-effective, scalable, direct functionalization of unactivated C-H bonds. beilstein-journals.org
Cu(0)/Selectfluor System Mediates synthesis from nonaromatic 1,6-enynes via annulation/C-C cleavage/fluorination. nih.govacs.orgacs.orgProvides a novel route to fluorinated fluorenones from readily available precursors. nih.govacs.orgacs.org
Novel Fluorinating Reagents Development of reagents like Selectfluor and NFSI with tunable reactivity. cas.cnEnhanced selectivity and efficiency for complex molecule fluorination. cas.cn

Design and Synthesis of Advanced Hybrid Materials Incorporating this compound Scaffolds

The rigid and planar structure of the fluorenone core, combined with the electronic modifications from the difluoro substituents, makes this compound an excellent building block for advanced hybrid materials.

An emerging area is the development of liquid crystalline materials . Fluorenone derivatives have been shown to act as promoters for higher-order liquid crystalline phases. tandfonline.com By attaching mesogenic units to the this compound scaffold, it is possible to create novel materials with unique optical and electronic properties suitable for displays and sensors.

Furthermore, the incorporation of this compound into conjugated microporous polymers (CMPs) presents a promising avenue for creating materials with high surface areas and tunable properties. sci-hub.se While a study showed that a dimethyl-substituted fluorene-based CMP was more efficient for blue light photocatalysis than a difluoro-substituted one, the distinct electronic nature of the difluoro-fluorenone core could be advantageous for other catalytic or separation applications. sci-hub.se Fine-tuning the polymer structure by copolymerizing this compound with various electron-donating units could lead to materials with tailored band gaps and redox potentials. sci-hub.se

Hybrid materials for photovoltaic devices are another key research direction. Fluorene (B118485) and fluorenone-based molecules are being investigated as electron-transporting materials in solar cells. rsc.org The electron-accepting nature of the this compound core could be harnessed to create efficient n-type semiconductors for organic and perovskite solar cells. rsc.orgbohrium.com

Rational Design of Next-Generation Organic Electronic Materials Utilizing Fluorenone Derivatives

The electron-deficient character of the fluorenone moiety, enhanced by the two fluorine atoms in this compound, makes it a prime candidate for next-generation organic electronic materials.

In the realm of organic light-emitting diodes (OLEDs) , fluorenone derivatives are being explored as host materials for blue phosphorescent emitters and as electron-accepting building blocks for n-type organic semiconductors. rsc.orgresearchgate.net The introduction of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. rsc.org For instance, a cyanated fluorenone derivative exhibited a deep-lying LUMO of -4.05 eV. rsc.org The rational design of new derivatives of this compound with tailored substituents could lead to highly efficient and stable blue emitters, which remain a significant challenge in OLED technology.

The development of n-type organic semiconductors for applications in organic field-effect transistors (OFETs) is another critical area. Fluorenone's inherent electron-accepting properties make it a promising core for these materials. rsc.org The strategic placement of fluorine atoms in this compound is expected to enhance electron mobility. Research into the synthesis and characterization of various substituted this compound derivatives will be crucial for optimizing their performance in electronic devices.

Application AreaRole of Fluorenone DerivativeKey Research Focus
Organic Light-Emitting Diodes (OLEDs) Host material for blue emitters, electron-accepting n-type semiconductor. rsc.orgresearchgate.netDesign of derivatives with tailored energy levels for efficient and stable blue emission.
Organic Field-Effect Transistors (OFETs) n-type semiconductor. rsc.orgSynthesis of derivatives with enhanced electron mobility.
Organic Photovoltaics (OPVs) Electron-accepting material. rsc.orgacs.orgresearchgate.netDevelopment of high-performance n-type materials for efficient solar cells.

Computational-Driven Discovery and Optimization of New Fluorenone-Based Compounds

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of new fluorenone-based materials.

Density Functional Theory (DFT) calculations are increasingly used to predict the electronic and photophysical properties of fluorenone derivatives. researchgate.netresearchgate.netnist.gov These computational studies can provide insights into orbital energies (HOMO/LUMO), charge transport characteristics, and absorption/emission spectra, thereby guiding the rational design of new molecules with desired properties. researchgate.netrsc.org For example, computational analyses can help in understanding the structure-property relationships and in pre-screening candidates before their synthesis, saving significant time and resources. rsc.orgresearchgate.net

The use of machine learning and artificial intelligence is an emerging trend in materials discovery. findaphd.com By training algorithms on existing experimental and computational data for fluorenone derivatives, it may become possible to predict the properties of novel, un-synthesized compounds with high accuracy. rsc.org This data-driven approach could rapidly identify promising candidates based on the this compound scaffold for specific applications.

Furthermore, computational modeling can aid in understanding the mechanisms of reactions, such as the fluorination processes discussed earlier, and in designing more efficient catalytic systems. findaphd.com

Exploration of Unconventional Applications in Interdisciplinary Scientific Fields

The unique properties of this compound suggest its potential in a range of unconventional and interdisciplinary applications.

In medicinal chemistry , fluorenone derivatives have been reported to exhibit antiviral, antitumoral, and antidiabetic activities. researchgate.netnih.govthieme-connect.com The introduction of fluorine atoms can enhance metabolic stability and membrane permeability. springernature.com Therefore, this compound could serve as a scaffold for the development of new therapeutic agents.

The development of molecular sensors is another exciting frontier. The fluorescence of fluorenone derivatives can be sensitive to their environment, making them suitable for sensing applications. researchgate.net For example, materials exhibiting aggregation-induced emission (AIE) can be designed from fluorene-based structures. researchgate.net The response of this compound's photophysical properties to external stimuli such as mechanical stress (mechanofluorochromism) or the presence of specific analytes could be explored for creating novel sensors. researchgate.net

In the field of catalysis , fluorenone-based compounds can act as photosensitizers. beilstein-journals.org The specific electronic structure of this compound might lead to unique photocatalytic activities for various organic transformations.

The exploration of these and other interdisciplinary applications will undoubtedly uncover new and unexpected functionalities of this versatile fluorinated compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Difluoro-9H-fluoren-9-one, and what methodological considerations are critical for yield optimization?

  • Methodological Answer : The palladium-catalyzed annulation of arynes with 2-haloarenes is a robust approach for synthesizing fluorenones. For 1,4-difluoro derivatives, pre-functionalization of the aryl halide precursors with fluorine substituents at positions 1 and 4 is essential. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos).
  • Solvent: Toluene or DMF at 80–100°C.
  • Monitoring reaction progress via TLC or GC-MS to prevent over-fluorination byproducts.
  • Purification via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :

  • NMR : Use deuterated chloroform (CDCl₃) for solubility. The fluorine atoms induce distinct splitting patterns in ¹H NMR (e.g., coupling constants J~H-F~ ≈ 8–12 Hz). ¹⁹F NMR should show two singlets for the two fluorine atoms (δ ≈ -110 to -120 ppm).
  • IR : Confirm the carbonyl stretch (C=O) at ~1720 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹.
  • MS : High-resolution ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (m/z ≈ 216.04) and isotopic patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural parameters (e.g., bond lengths, angles) for this compound?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key steps:

Grow crystals via slow evaporation in dichloromethane/hexane.

Collect data at low temperature (100 K) to minimize thermal motion.

Refine anisotropic displacement parameters and validate using R-factor convergence (<5%).

  • Compare results with computational models (DFT/B3LYP) to reconcile discrepancies in C-F bond lengths (~1.35 Å) and carbonyl geometry .

Q. What experimental designs mitigate challenges in studying the photophysical properties of this compound (e.g., fluorescence quenching or aggregation effects)?

  • Methodological Answer :

  • Solvent Selection : Use degassed solvents (e.g., THF, acetonitrile) to prevent oxygen quenching.
  • Concentration Control : Dilute solutions (10⁻⁶–10⁻⁵ M) to avoid aggregation-caused quenching (ACQ).
  • Time-Resolved Spectroscopy : Employ femtosecond transient absorption to track excited-state dynamics.
  • Temperature Dependence : Measure fluorescence quantum yield (Φ_F) at 77 K (rigid matrix) vs. room temperature to isolate environmental effects .

Q. How do computational methods (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • Reactivity Mapping : Calculate Fukui indices to predict regioselectivity in Suzuki-Miyaura couplings (e.g., preference for C-2 or C-7 positions).
  • MD Simulations : Model solvent effects (e.g., DMF vs. toluene) on transition-state energetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.